molecular formula C22H17FN4O3S B11200099 methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11200099
M. Wt: 436.5 g/mol
InChI Key: CDNHVHWGLFAEHG-UHFFFAOYSA-N
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Description

Methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and formamide derivatives.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring.

    Formation of the Sulfanyl Linkage: This involves the reaction of the pyrrolo[3,2-d]pyrimidine core with a thiol derivative.

    Acetylation and Esterification: The final steps involve acetylation of the sulfanyl group and esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrrolo[3,2-d]pyrimidine core or the ester group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a kinase inhibitor or in cancer therapy.

    Biology: It can be used in studies involving cell signaling pathways and protein interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolo[3,2-d]pyrimidine core are likely involved in binding to proteins or enzymes, potentially inhibiting their activity. This can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 3-[[2-[[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H17FN4O3S/c1-30-22(29)14-3-2-4-16(9-14)27-18(28)11-31-21-20-19(25-12-26-21)17(10-24-20)13-5-7-15(23)8-6-13/h2-10,12,24H,11H2,1H3,(H,27,28)

InChI Key

CDNHVHWGLFAEHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=C(C=C4)F

Origin of Product

United States

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